Histone-H2A-(107-122)-Ac-OH is a specific peptide derived from the histone H2A protein, which plays a crucial role in the structure and function of chromatin in eukaryotic cells. The peptide is characterized by its sequence Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH, and has a molecular weight of approximately 1762.1 Da. Histone H2A is one of the five core histones that package DNA into nucleosomes, thereby influencing gene expression and chromatin structure. This peptide is particularly significant in cancer biology due to its involvement in epigenetic regulation and gene expression modulation .
This compound falls under the category of modified peptides, specifically histone peptides, which are vital for studying chromatin dynamics and epigenetic modifications. It is classified within the broader context of histone proteins that are integral to DNA packaging and regulation within the cell nucleus .
The synthesis of Histone-H2A-(107-122)-Ac-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides with specific sequences. This technique allows for precise control over the amino acid sequence and modifications, such as acetylation at the N-terminus.
Technical Details:
Histone-H2A-(107-122)-Ac-OH has a complex structure that includes multiple functional groups essential for its biological activity. The molecular formula is C81H140N20O23, which reflects its intricate composition.
Data:
The peptide's three-dimensional conformation can be modeled using software tools that simulate peptide folding based on its sequence, allowing researchers to visualize potential interaction sites with DNA or other proteins.
Histone-H2A-(107-122)-Ac-OH participates in various biochemical reactions, primarily involving interactions with DNA and other histones. Its acetylated form can influence nucleosome stability and gene expression by altering chromatin structure.
Technical Details:
The mechanism of action for Histone-H2A-(107-122)-Ac-OH involves its role in chromatin remodeling. Upon binding to DNA, this peptide can alter nucleosome positioning and accessibility, thereby influencing transcriptional activity.
Data:
Histone-H2A-(107-122)-Ac-OH appears as a solid powder at room temperature. It has specific solubility characteristics:
The chemical properties include:
Histone-H2A-(107-122)-Ac-OH is utilized extensively in scientific research:
Histone-H2A-(107-122)-Ac-OH is a 16-amino-acid peptide (Sequence: Ac-GVLPNIQAVLLPKKTE-OH; MW: 1762.1 Da) corresponding to residues 107–122 of canonical histone H2A [1] [6]. This region resides within the C-terminal docking domain, which stabilizes nucleosome integrity through three mechanisms:
Biophysical studies show that truncation of this domain reduces nucleosome thermal stability by >40%, confirming its structural role [9]. The peptide’s solubility profile further reflects its native behavior: soluble in aqueous buffers (≥23.3 mg/mL in H₂O) but insoluble in ethanol, with limited stability in dilute solutions [1] [3].
Table 1: Biochemical Properties of Histone-H2A-(107-122)-Ac-OH
Property | Value | Functional Implication |
---|---|---|
Molecular Formula | C₈₁H₁₄₀N₂₀O₂₃ | High nitrogen content (20 atoms) suggests PTM potential |
Solubility in DMSO | ≥176.2 mg/mL | Suitable for in vitro biochemical assays |
Critical Residues | L111, L112, K121, E122 | Mediate dimer-tetramer docking and DNA contacts |
Instability in Dilution | Observed | Requires fresh preparation for experiments |
The C-terminal tail of H2A (residues 107–122) protrudes from the nucleosome core, enabling direct DNA contacts and post-translational modifications (PTMs) [4] [9]. Key structural features include:
Compared to variant H2A.X (which harbors an extended C-terminal SQ motif), this canonical region lacks phosphorylation sites but retains ubiquitination sites (K119/K120) linked to DNA repair [7] .
Table 2: Post-Translational Modifications (PTMs) in the H2A C-Terminal Domain
Residue | PTM | Functional Consequence | Enzyme (Writer/Eraser) |
---|---|---|---|
K119 | Monoubiquitination | Recruits DNA repair machinery | RNF168 (Writer), USP3 (Eraser) |
K120/K121 | Acetylation | Reduces DNA affinity, opens chromatin | TIP60 (Writer), HDACs (Eraser) |
T122 | Phosphorylation | Not observed in canonical H2A | – |
Canonical H2A (including the 107–122 sequence) differs from variants in expression dynamics, sequence, and function:
Variants (e.g., H2A.X, H2A.Z): Single-copy genes with introns, expressed throughout the cell cycle [5] [7].
Functional Divergence:
H2A.Bbd: Truncated docking domain (residues 107–122 deleted), resulting in unstable nucleosomes wrapping only 118 bp DNA [7].
Cancer Relevance:RD H2A dysregulation correlates with aberrant gene silencing, while H2A.Z overexpression drives oncogenesis (e.g., melanoma). The 107–122 peptide serves as a tool to study canonical H2A-specific interactions in cancer epigenetics [4] [7].
Table 3: Comparative Analysis of H2A Isoforms
Isoform | C-Terminal Sequence (107–122) | Nucleosome Stability | Primary Function |
---|---|---|---|
RD H2A (Canonical) | GVLPNIQAVLLPKKTE* | High (ΔTm = 62°C) | Chromatin compaction |
H2A.X | ...SQEY | Moderate | DNA damage sensing (γH2A.X) |
H2A.Z | ...DEELD | Low (ΔTm = 48°C) | Transcriptional activation |
H2A.Bbd | Truncated | Very low | Spermatogenesis, transcription |
*Acetylated N-terminus in synthetic peptide* [1] [6].
ΔTm: Melting temperature change relative to canonical H2A nucleosomes [7] [9].
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